Acetamide, nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

75238-15-2 |

|---|---|

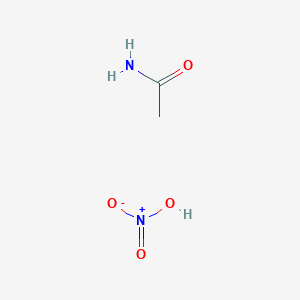

Molecular Formula |

C2H6N2O4 |

Molecular Weight |

122.08 g/mol |

IUPAC Name |

acetamide;nitric acid |

InChI |

InChI=1S/C2H5NO.HNO3/c1-2(3)4;2-1(3)4/h1H3,(H2,3,4);(H,2,3,4) |

InChI Key |

SLJICQUROTUNOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Techniques

Nitration Reactions of Acetamide (B32628) Derivatives

N-Nitration Pathways

N-nitration involves the direct substitution of the hydrogen atom on the amide nitrogen with a nitro group (NO₂), yielding an N-nitroacetamide. This class of compounds is of interest in the field of energetic materials. The direct nitration of primary amides like acetamide requires specific reagents, as the amide nitrogen is generally not sufficiently nucleophilic to react with standard nitrating agents under acidic conditions, which can lead to the formation of unreactive protonated species. researchgate.net

One effective method for the N-nitration of acetamide involves the use of trifluoroacetyl nitrate (B79036) (TFAN), generated in situ from a nitrate salt, such as lithium nitrate (LiNO₃), and trifluoroacetic anhydride (B1165640) (TFAA). cdnsciencepub.com This reaction proceeds under mild, non-acidic conditions. The proposed mechanism involves the formation of trifluoroacetyl nitrate, which serves as the electrophilic source of the nitro group. The acetamide nitrogen then attacks the electrophilic nitrogen of TFAN.

Another approach to forming N-nitroamides is through nitrolysis, where a pre-existing functional group is cleaved by a nitrating agent. For instance, the nitration of certain secondary amides with nitronium tetrafluoroborate (B81430) (NO₂BF₄) has been studied. The proposed mechanism suggests that the nitronium ion initially coordinates with the carbonyl oxygen of the amide. This is followed by the transfer of the nitronium ion to the amide nitrogen, and subsequent cleavage of the acyl group to leave the N-nitro functionality. sci-hub.se The rate-limiting step in this process is believed to be the departure of the acylium ion. sci-hub.se

The N-nitration of N-methylacetamide has also been successfully achieved using trifluoroacetyl nitrate, yielding N-methyl-N-nitroacetamide. cdnsciencepub.com This demonstrates that the methodology is applicable to secondary amides as well, where the steric hindrance is not prohibitive.

Table 1: Synthetic Methods for N-Nitration of Acetamide and Derivatives

| Starting Material | Nitrating Agent/Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetamide | LiNO₃, (CF₃CO)₂O, Na₂CO₃ | Acetonitrile (B52724) | 0 °C | N-nitroacetamide | 78 | cdnsciencepub.com |

| N-Methylacetamide | LiNO₃, (CF₃CO)₂O, Na₂CO₃ | Acetonitrile | 0 °C | N-methyl-N-nitroacetamide | 78 | cdnsciencepub.com |

| Pyrrolidine | LiNO₃, (CF₃CO)₂O | - | - | N-nitropyrrolidine | 52 | cdnsciencepub.com |

Aromatic Ring Nitration Mechanisms

In contrast to N-nitration, the nitration of acetamide derivatives bearing an aromatic ring, such as N-phenylacetamide (acetanilide), typically occurs on the aromatic ring itself. This reaction is a classic example of electrophilic aromatic substitution (EAS). jcbsc.orgmasterorganicchemistry.com The most common reagent for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). jcbsc.orgbyjus.com

The mechanism proceeds through several key steps:

Formation of the Electrophile : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This is the active species that attacks the aromatic ring.

Electrophilic Attack : The electron-rich π system of the benzene (B151609) ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring and yields the final nitro-substituted product. masterorganicchemistry.com

The acetamido group (-NHCOCH₃) attached to the aromatic ring plays a crucial role in directing the position of the incoming nitro group. It is an activating group and an ortho, para-director. thieme-connect.comcollegedunia.com The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by the electrophile. rsc.org

However, due to the steric bulk of the acetamido group, the para position is generally favored over the ortho position. collegedunia.com Consequently, the nitration of acetanilide (B955) predominantly yields p-nitroacetanilide, with o-nitroacetanilide formed as a minor product. byjus.comthieme-connect.com The reaction temperature is typically kept low (e.g., below 20°C) to prevent over-nitration and the formation of dinitro products. jcbsc.org

Interestingly, the choice of nitrating agent can influence the ortho/para product ratio. While mixed nitric and sulfuric acids favor the para product, reagents like acetyl nitrate (formed from nitric acid and acetic anhydride) or nitronium tetrafluoroborate can lead to a predominance of the ortho isomer. lscollege.ac.in This is suggested to result from an Sₙ2-like displacement by the substituent's electrons on the nitrating species, leading to the most accessible sigma complex at the ortho position. lscollege.ac.in

Table 2: Aromatic Ring Nitration of N-Phenylacetamide (Acetanilide)

| Nitrating Agent/Reagents | Solvent | Conditions | Major Product | Minor Product | Isomer Ratio (o/p) | Reference |

|---|---|---|---|---|---|---|

| HNO₃, H₂SO₄ | Glacial Acetic Acid | < 20 °C | p-Nitroacetanilide | o-Nitroacetanilide | Para favored | jcbsc.orgthieme-connect.com |

| Acetyl Nitrate | Acetic Anhydride | - | o-Nitroacetanilide | p-Nitroacetanilide | Ortho favored | lscollege.ac.in |

| Nitronium Tetrafluoroborate (NO₂BF₄) | - | - | o-Nitroacetanilide | p-Nitroacetanilide | Ortho favored | lscollege.ac.in |

| HNO₃, (CF₃CO)₂O | - | - | N-(2-nitrophenyl)acetamide | N-(4-nitrophenyl)acetamide | 78:22 | cdnsciencepub.com |

Structural Elucidation and Crystallographic Analysis of Acetamide Nitrate Compounds

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the molecular and crystal structures of various acetamide-nitrate compounds, ranging from simple co-crystals to complex coordination polymers.

SCXRD studies have revealed a diversity of crystal systems and space groups for compounds containing both acetamide (B32628) and nitrate (B79036) moieties. For instance, single crystals of sodium nitrate doped with acetamide (NAAC), grown from an aqueous solution, were found to belong to the rhombohedral crystal system. researchgate.netx-mol.net In contrast, coordination complexes such as Cadmium(II) nitrate and Zinc(II) nitrate with acetamide, specifically [Cd(NO₃)₂·6(CH₃CONH₂)·2H₂O] and [Zn(NO₃)₂·6(CH₃CONH₂)·2H₂O], are isostructural and crystallize in the triclinic system with the space group P1. researchgate.net

A hydrated salt, 4-acetamido-anilinium nitrate monohydrate (C₈H₁₁N₂O⁺·NO₃⁻·H₂O), has been analyzed in detail. aphrc.orgnih.gov The N-C bond distances of 1.349 (2) and 1.413 (2) Å, along with the sum of angles around the acetamide nitrogen atom (359.88°), confirm the sp² hybridization of this nitrogen atom. aphrc.orgnih.gov Another example is a silver(II) complex with a diacetamide-functionalized macrocycle, Ag(C₂₄H₄₆N₆O₂)₂, which crystallizes in the triclinic space group P-1. iucr.org

These studies provide fundamental data on bond lengths, bond angles, and unit cell dimensions, which are crucial for understanding the properties of these materials.

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Sodium Nitrate doped with Acetamide (NAAC) | NaNO₃ + CH₃CONH₂ | Rhombohedral | Not Specified | Not Specified | researchgate.net |

| Ag(L)₂ (L = diacetamide (B36884) macrocycle) | Ag(C₂₄H₄₆N₆O₂)₂ | Triclinic | P-1 | Z=1 | iucr.org |

| 4-Acetamido-anilinium nitrate monohydrate | C₈H₁₁N₂O⁺·NO₃⁻·H₂O | Not Specified | Not Specified | N-C distances: 1.349(2) Å, 1.413(2) Å | aphrc.orgnih.gov |

| Cadmium(II) nitrate hexakis(acetamide) dihydrate | Cd(NO₃)₂·6(CH₃CONH₂)·2H₂O | Triclinic | P1 | a=7.349(4)Å, b=9.288(4)Å, c=10.878(7)Å, α=80.98(4)°, β=74.13(5)°, γ=72.74(4)° | researchgate.net |

| Zinc(II) nitrate hexakis(acetamide) dihydrate | Zn(NO₃)₂·6(CH₃CONH₂)·2H₂O | Triclinic | P1 | a=7.259(5)Å, b=9.289(4)Å, c=10.781(7)Å, α=80.30(5)°, β=74.07(6)°, γ=72.88° | researchgate.net |

The coordination geometry around a central metal ion in complexes containing both acetamide and nitrate ligands is highly variable, influenced by factors such as the metal's oxidation state, the steric bulk of other ligands, and the coordinating ability of the nitrate ion. iucr.orgnih.gov

In a silver(II) complex with a macrocyclic diacetamide ligand, the Ag(II) ion adopts a square-planar geometry. iucr.org Interestingly, the oxygen atoms of the acetamide groups are not coordinated to the metal center; instead, two nitrate anions are weakly bound in the axial positions. iucr.org Conversely, in a zinc(II) complex, Aqua[N-phenyl-2-(quinolin-8-yloxy)acetamide]dinitratozinc(II), the zinc atom is six-coordinated and exhibits a distorted octahedral geometry. iucr.org Its coordination sphere includes two oxygen atoms from two monodentate nitrate ions, alongside atoms from the organic ligand and a water molecule. iucr.org

Uranyl complexes with alkyl-acetamides, having the general formula UO₂(L)₂(NO₃)₂, display a hexagonal bipyramidal geometry for the uranyl center. iaea.org Here, the uranyl ion is coordinated to two chelating nitrate groups and two acetamide ligands via their amide oxygen atoms. iaea.org

In some cases, steric hindrance can prevent nitrate coordination. For example, in the complex aquabis[N-(6-methylpyridin-2-yl-κN)acetamide-κO]copper(II) dinitrate, the bulky nature of the primary ligands results in a distorted square-pyramidal or trigonal-bipyramidal geometry around the Cu(II) ion, where a water molecule occupies a coordination site and the nitrate anions remain uncoordinated in the crystal lattice. nih.gov The most common geometries for coordination complexes are octahedral, tetrahedral, and square planar. libretexts.orglibretexts.org

Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonds are the principal directional forces that govern the self-assembly and crystal packing in acetamide-nitrate compounds. The amide group (-CONH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O), while the nitrate ion (NO₃⁻) is a potent acceptor. researchgate.net

Extensive networks of N—H···O and O—H···O hydrogen bonds are characteristic features of acetamide-nitrate crystal structures. The oxygen atoms involved as acceptors can belong to nitrate anions, acetamide carbonyl groups, or coordinated water molecules.

In a silver(II) dinitrate macrocyclic complex, the crystal packing is stabilized by N—H···O hydrogen bonds connecting the N-H groups of the ligand and its acetamide substituents to the oxygen atoms of the nitrate anions. iucr.org Similarly, in a zinc(II) dinitrate complex, N—H···O bonds are formed between the ligand and the nitrate O atoms. iucr.org

Hydrated salts exhibit even more complex hydrogen-bonding schemes. In 4-acetamido-anilinium nitrate monohydrate, the ammonium (B1175870) group is involved in three N—H···O hydrogen bonds, two of which are with the water molecule and another with the nitrate anion. aphrc.orgnih.gov The water molecule itself acts as a donor, forming two O—H···O hydrogen bonds. aphrc.orgnih.gov In copper(II) dinitrate complexes containing a water ligand, both N—H···O bonds (from the amide to the nitrate) and O—H···O bonds (from the coordinated water to the nitrate) are observed. nih.gov

| Compound Type | H-Bond Type | Donor | Acceptor | Reference |

|---|---|---|---|---|

| Silver(II) dinitrate complex | N—H···O | Amide/Amine N-H | Nitrate O / Acetamide O | iucr.org |

| 4-Acetamido-anilinium nitrate monohydrate | N—H···O | Ammonium N-H | Water O / Nitrate O | aphrc.orgnih.gov |

| 4-Acetamido-anilinium nitrate monohydrate | O—H···O | Water O-H | Nitrate O | aphrc.org |

| Zinc(II) dinitrate complex | O—H···O | Water O-H | Nitrate O | iucr.org |

| Zinc(II) dinitrate complex | N—H···O | Amide N-H | Nitrate O | iucr.org |

| Copper(II) dinitrate complex | N—H···O | Amide N-H | Nitrate O | nih.gov |

| Copper(II) dinitrate complex | O—H···O | Water O-H | Nitrate O | nih.gov |

The intricate networks of hydrogen bonds are directly responsible for the construction of higher-order supramolecular architectures. These interactions guide the assembly of molecules into one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.

In several metal complexes, hydrogen bonds lead to the formation of infinite chains. For instance, in aquabis[N-(6-methylpyridin-2-yl-κN)acetamide-κO]copper(II) dinitrate, N—H···O and O—H···O hydrogen bonds link the components into 1D chains, which are further connected by π-π stacking interactions. nih.gov

In other cases, 2D layered structures are formed. The crystal structure of 4-acetamido-anilinium nitrate monohydrate features infinite planar layers parallel to the (100) plane, which are built from the linking of ionic units and water molecules via hydrogen bonds. aphrc.orgnih.gov Similarly, in a copper(II) complex with a pyrazole-acetamide ligand, intermolecular N–H⋯O and O–H⋯O interactions involving the nitrate anion result in a 2D hydrogen-bonded sheet structure. rsc.orgsemanticscholar.org

Crystal Morphology and Growth Mechanisms in the Presence of Nitrate

The morphology and growth of acetamide-containing crystals can be significantly influenced by the crystallization conditions, particularly by the presence of nitrate ions in the growth solution. Studies on N-(4-hydroxyphenyl) acetamide (4-HPA) crystallized in the presence of nitric acid show that this addition can alter the crystal shape. scialert.netscialert.netresearchgate.net Using a slow evaporation technique, N-(4-hydroxyphenyl) acetamide nitrate (4-HPAN) crystals were grown, and scanning electron microscopy confirmed they possessed a plate-like morphology. scialert.netscialert.net

The growth mechanism itself is a two-step process involving mass transfer of molecules to the crystal-fluid interface, followed by their surface integration into the crystal lattice. ethz.ch The presence of specific ions or molecules can affect either of these steps. In the hydrothermal synthesis of hydroxyapatite (B223615) whiskers using calcium nitrate and acetamide, the slow hydrolysis rate of acetamide was found to be crucial. researchgate.net It allows for better control over the process, enabling rapid whisker growth at a low level of supersaturation. researchgate.net This highlights the role of acetamide as a potential controller of nucleation and growth.

Furthermore, the anion itself plays a key role. The presence of nitrate ions, as part of the precursor salt, can direct the morphology of the final crystalline product. frontiersin.org The specific interactions of the nitrate ion with the growing crystal faces can inhibit or promote growth in certain directions, leading to distinct morphologies like the plate-like structures observed for 4-HPAN. scialert.net

Spectroscopic Characterization and Vibrational Analysis

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for identifying functional groups and probing molecular structure. The interaction between acetamide (B32628) and nitric acid to form acetamide nitrate (B79036) would result in the protonation of the acetamide, leading to characteristic changes in the vibrational spectra of both the acetamide cation and the nitrate anion.

Assignment of Functional Group Vibrations

The vibrational spectrum of acetamide nitrate is expected to be a composite of the vibrations of the protonated acetamide cation and the nitrate anion. The protonation of the amide group, likely at the carbonyl oxygen, would significantly alter the electronic distribution and, consequently, the vibrational frequencies of the amide functional group. uu.nl

Key vibrational modes for the acetamide moiety include the N-H, C-H, C=O (Amide I), and N-H bending coupled with C-N stretching (Amide II) vibrations. nih.govacs.org The nitrate ion, belonging to the D3h point group in its free state, possesses four fundamental vibrational modes, some of which are degenerate and may split upon crystal formation or interaction with the cation. aip.orgacs.org

The predicted FT-IR and Raman active vibrational frequencies for acetamide nitrate are detailed in the table below, based on the known frequencies of acetamide and the nitrate ion, with expected shifts due to protonation. pnas.orgaip.org

Predicted Vibrational Frequencies for Acetamide Nitrate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Predicted Intensity (IR) | Predicted Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch (from protonation) | O-H | 3000 - 2500 (broad) | Strong | Weak |

| N-H Asymmetric Stretch | -NH₂ | ~3350 | Strong | Medium |

| N-H Symmetric Stretch | -NH₂ | ~3180 | Strong | Medium |

| C-H Asymmetric Stretch | -CH₃ | ~2960 | Medium | Medium |

| C-H Symmetric Stretch | -CH₃ | ~2870 | Medium | Medium |

| Amide I (C=O Stretch) | C=O | 1650 - 1680 | Very Strong | Medium |

| Amide II (N-H Bend + C-N Stretch) | N-H, C-N | 1580 - 1610 | Strong | Weak |

| NO₃⁻ Asymmetric Stretch (ν₃) | NO₃⁻ | ~1350 - 1380 | Very Strong | Weak |

| CH₃ Asymmetric Deformation | -CH₃ | ~1450 | Medium | Medium |

| CH₃ Symmetric Deformation | -CH₃ | ~1370 | Medium | Medium |

| NO₃⁻ Symmetric Stretch (ν₁) | NO₃⁻ | ~1050 | Inactive | Strong |

| C-N Stretch | C-N | ~1400 | Medium | Medium |

| NO₃⁻ Out-of-Plane Bend (ν₂) | NO₃⁻ | ~830 | Strong | Weak |

| NO₃⁻ In-Plane Bend (ν₄) | NO₃⁻ | ~720 | Medium | Weak |

Conformational Analysis via Vibrational Signatures

The vibrational frequencies of the amide group are highly sensitive to its environment, particularly to hydrogen bonding and protonation. pnas.orgpitt.edu In acetamide nitrate, the protonation of the carbonyl oxygen by nitric acid would lead to a significant delocalization of the pi-electrons across the O-C-N system. This change is expected to decrease the double bond character of the C=O group and increase the double bond character of the C-N group.

This effect would manifest in the vibrational spectrum as:

A red-shift (lowering of frequency) of the Amide I band (C=O stretch) compared to neutral acetamide.

A blue-shift (heightening of frequency) of the C-N stretching vibration.

The extent of these shifts can provide valuable information about the strength of the protonation and the resulting conformational changes in the acetamide moiety. Furthermore, the splitting of degenerate vibrational modes of the nitrate ion, such as the asymmetric stretch (ν₃), can indicate a reduction in its symmetry due to strong interactions with the protonated acetamide cation in a crystalline lattice. publish.csiro.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming molecular structure by probing the chemical environment of atomic nuclei. For acetamide nitrate, ¹H and ¹³C NMR would provide definitive evidence of the molecular structure and the site of protonation.

Protonation of the acetamide carbonyl oxygen would lead to a significant deshielding of the protons and carbons in its vicinity due to the increased positive charge. The expected chemical shifts for acetamide nitrate are presented below, contrasted with typical values for neutral acetamide. bmrb.ioescholarship.org

Predicted ¹H and ¹³C NMR Chemical Shifts for Acetamide Nitrate

| Nucleus | Group | Expected Chemical Shift (δ, ppm) in Acetamide Nitrate | Typical Chemical Shift (δ, ppm) in Acetamide |

|---|---|---|---|

| ¹H | -CH₃ | 2.2 - 2.5 | ~2.0 |

| ¹H | -NH₂ | 7.5 - 8.5 (broad) | ~5.4 and ~6.5 (in non-aqueous solvent) |

| ¹H | -OH (from protonation) | 10 - 12 (very broad) | N/A |

| ¹³C | -CH₃ | ~25 | ~22 |

| ¹³C | C=O | 175 - 180 | ~172 |

The downfield shift of the methyl protons (-CH₃) and carbon, as well as the amide protons (-NH₂), would be indicative of the electron-withdrawing effect of the protonated carbonyl group. acs.orgmdpi.com The observation of a highly deshielded and broad peak for the hydroxyl proton would strongly support the O-protonation of the amide.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Dynamics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The optical behavior of acetamide nitrate would be determined by the chromophores present: the amide group and the nitrate ion.

Electronic Transitions and Optical Behavior

The amide group in acetamide exhibits two primary electronic transitions in the far-UV region: a weak n → π* transition around 220 nm and a strong π → π* transition below 200 nm. researchgate.netpitt.edu The nitrate ion also absorbs in the UV region, with a weak n → π* transition around 300 nm and a much stronger π → π* transition near 200 nm. spectroscopyonline.comsci-hub.st

Time-Resolved Fluorescence Emission Studies in Acetamide-Based Systems

There is no available literature on the time-resolved fluorescence emission of the specific compound "Acetamide, nitrate." However, studies on related systems, such as molten mixtures of acetamide with various nitrate salts, provide some insight into the fluorescence dynamics in acetamide-rich environments. acs.org

In these systems, the fluorescence behavior of probe molecules is influenced by the polarity and viscosity of the acetamide-based medium. Time-resolved studies in these mixtures have revealed complex solvation dynamics, often exhibiting multi-exponential decay profiles. acs.org These studies highlight the intricate intermolecular interactions in such systems. It is important to note that this information pertains to physical mixtures rather than the compound acetamide nitrate, and the fluorescence properties of the compound itself remain to be experimentally determined. Research on acetamide-chalcone derivatives has also shown that modifications to the acetamide structure can lead to significant fluorescence, which can be triggered by multi-photon excitations. nih.gov

Quasielastic Neutron Scattering (QENS) for Probing Acetamide Molecular Dynamics

While specific QENS studies focusing exclusively on this compound are not extensively documented in peer-reviewed literature, the principles of the technique allow for a detailed projection of its potential application. A QENS experiment on this compound would aim to characterize the distinct motions of the acetamide cation, such as translational diffusion, whole-molecule rotation, and internal rotations of the methyl (-CH₃) group.

The analysis of the QENS spectra, typically fitted with Lorentzian functions, would yield quantitative parameters describing these motions. youtube.com The broadening of the elastic peak provides information on the timescale of the motions, while the Elastic Incoherent Structure Factor (EISF) reveals the geometry of localized motions. youtube.com Molecular dynamics (MD) simulations are often employed as a complementary technique to aid in the interpretation of complex QENS data by providing an atomistic model of the observed dynamics. researchgate.netku.dk

Research Findings: A hypothetical QENS study on molten or solvated this compound would likely distinguish between several dynamic processes:

Long-Range Translational Diffusion: The movement of the entire acetamide entity through the sample. This is characterized by a diffusion coefficient (D) and is observable as a broadening of the scattering signal that increases with the momentum transfer vector (Q).

Whole-Molecule Reorientation: The tumbling motion of the acetamide cation. This can be modeled as isotropic or anisotropic rotation, yielding a characteristic rotational correlation time (τᵣ).

Internal Dynamics: The rotation of the methyl (-CH₃) group around the C-C bond. This is a faster, localized motion that would influence the EISF.

These distinct dynamic contributions can be separated by analyzing the QENS spectra over various energy resolutions and Q-ranges. The data would provide a fundamental understanding of molecular mobility, which is crucial for applications involving ion transport and reaction kinetics.

Table 1: Illustrative Data from a Hypothetical QENS Analysis of this compound This table presents typical parameters obtained from QENS experiments to illustrate the technique's capabilities for studying molecular dynamics. The values are hypothetical.

| Dynamic Process | Parameter | Symbol | Hypothetical Value | Information Gained |

|---|---|---|---|---|

| Translational Diffusion | Diffusion Coefficient | D | 1.5 x 10⁻⁹ m²/s | Rate of molecular transport through the medium. |

| Molecular Reorientation | Rotational Correlation Time | τᵣ | 5.2 ps | Average time for the molecule to rotate by one radian. |

| Methyl Group Rotation | Elastic Incoherent Structure Factor | EISF | 0.4 at high Q | Geometry of the localized rotational motion. |

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy for Surface Adsorption Studies

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a versatile and powerful technique for studying the composition and structure of materials at interfaces. nih.govimperial.ac.uk The technique relies on the principle of total internal reflection, where an infrared beam passes through a crystal of high refractive index (the Internal Reflection Element, or IRE). An evanescent wave penetrates a short distance (typically 0.5-2 µm) into the sample placed in contact with the crystal. imperial.ac.uk This surface-sensitive nature makes ATR-IR ideal for in-situ analysis of adsorption processes at solid-liquid or solid-gas interfaces, providing molecular-level information about adsorbate-surface interactions. acs.orgresearchgate.net

When this compound adsorbs onto a surface from a solution, changes in its vibrational spectrum can be monitored. These changes include shifts in band positions, variations in peak intensities, and the appearance of new bands, which collectively provide a fingerprint of the adsorption mechanism. researchgate.net The analysis focuses on key functional groups within the molecule: the carbonyl (C=O) group, the amine (N-H) group, the methyl (C-H) group, and the nitrate (NO₃⁻) anion.

Research Findings: Studies on the adsorption of acetamide on various support materials using FT-IR have shown that the vibrational frequency of the C=O stretching mode is highly sensitive to the nature of the surface. researchgate.net For instance, interaction with Lewis acid sites on a support material leads to a coordination of the carbonyl oxygen with the surface, resulting in a weakening of the C=O bond and a corresponding shift to a lower wavenumber (red shift). researchgate.net Conversely, disruption of intermolecular hydrogen bonds present in bulk acetamide upon adsorption can lead to a shift to a higher wavenumber (blue shift).

For this compound, ATR-IR could be used to probe:

Adsorption Geometry: By analyzing the intensity changes of different vibrational modes, the orientation of the adsorbed molecule relative to the surface can be inferred.

Surface Bonding: Significant shifts in the C=O or N-H stretching frequencies would indicate direct coordination of these groups with surface sites. For example, a red shift in the ν(C=O) band from its typical value of ~1670 cm⁻¹ would suggest a strong interaction via the carbonyl oxygen. researchgate.netresearchgate.net

Role of the Counter-ion: The position and symmetry of the nitrate anion's vibrational bands (e.g., the strong asymmetric stretch ν₃ around 1350-1410 cm⁻¹) can reveal whether it remains as a free counter-ion or interacts directly with the surface.

Table 2: Characteristic ATR-IR Bands of this compound and Their Interpretation in Surface Adsorption Studies This table lists the principal vibrational modes for this compound and describes how changes in these bands upon adsorption can be interpreted.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Change Upon Adsorption | Scientific Interpretation |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3350 | Red shift and broadening | Indicates hydrogen bonding of the N-H group with surface sites. |

| C-H Stretch | ~2950 | Minimal shift | Suggests the methyl group is not strongly interacting with the surface. |

| C=O Stretch (Amide I) | ~1670 | Significant red shift (>20 cm⁻¹) | Strong coordination of the carbonyl oxygen with a Lewis acidic surface site. researchgate.net |

| N-H Bend (Amide II) | ~1610 | Shift in position | Changes in the local environment and hydrogen bonding of the amide group. |

| NO₃⁻ Asymmetric Stretch | ~1380 | Splitting or shifting of the band | Indicates a change from a free ion to direct coordination with the surface. |

| C-N Stretch | ~1300 | Shift in position | Changes in the electronic structure of the amide bond due to surface interaction. |

Computational and Theoretical Investigations of Acetamide Nitrate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely employed to study the geometric, electronic, and reactivity properties of molecules. In the context of the acetamide-nitrate system, DFT calculations can elucidate the nature of the interactions between the acetamide (B32628) molecule and the nitrate (B79036) anion.

Geometry optimization calculations using DFT are performed to determine the most stable three-dimensional arrangement of the acetamide and nitrate ions. This involves finding the minimum energy conformation, which reveals crucial information about bond lengths, bond angles, and the nature of intermolecular interactions. For the acetamide-nitrate system, these calculations typically show that the primary interaction is strong hydrogen bonding between the hydrogen atoms of the acetamide's amine group (N-H) and the oxygen atoms of the nitrate anion. researchgate.netaip.org The electronic structure analysis provides details on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap of which is a critical parameter for molecular stability and reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive description of bonding by translating the complex wavefunctions of a molecule into localized Lewis-like structures, such as 1-center lone pairs and 2-center bonds. wikipedia.org This method is used to understand intermolecular delocalization, hyperconjugation, and charge transfer interactions. researchgate.net In the acetamide-nitrate system, NBO analysis quantifies the donor-acceptor interactions corresponding to the hydrogen bonds. It reveals the transfer of electron density from the filled lone-pair orbitals of the nitrate's oxygen atoms (donors) to the empty antibonding orbitals associated with the acetamide's N-H bonds (acceptors). wikipedia.org This charge transfer is a key factor stabilizing the acetamide-nitrate complex.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org ELF maps offer a clear visualization of core electrons, covalent bonds, and lone pairs, helping to analyze electron localization in a chemically intuitive manner. wikipedia.org

The Molecular Electrostatic Potential (ESP) map is a fundamental tool used to understand charge distribution and predict reactive sites. tandfonline.comnih.gov It visualizes the electrostatic potential on the molecule's electron density surface. tandfonline.com In ESP maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. avogadro.ccresearchgate.net For an acetamide-nitrate system, an ESP map would show a high negative potential around the oxygen atoms of both the acetamide's carbonyl group and the nitrate ion, while a strong positive potential would be localized on the hydrogen atoms of acetamide's amine group. This visual representation clearly indicates the sites responsible for the strong hydrogen-bonding interactions between the two species.

Fukui functions are descriptors within DFT used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. faccts.de By analyzing the change in electron density as the number of electrons in the system changes, the Fukui function identifies which atoms are most likely to donate or accept electrons. scielo.org.mx This analysis provides a quantitative measure of local reactivity. For acetamide, Fukui function calculations can pinpoint the specific atoms most likely to interact with the nitrate ion.

| Atom | Site for Nucleophilic Attack (f+) | Site for Electrophilic Attack (f-) |

|---|---|---|

| C (carbonyl) | High | Low |

| O (carbonyl) | Low | High |

| N (amide) | Low | Moderate |

| H (on N) | Moderate | Low |

This table presents a qualitative summary of expected Fukui function values for key atoms in acetamide, indicating their susceptibility to different types of chemical attack. scielo.org.mxresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed insight into the time-dependent behavior of complex systems, such as liquids and melts, that is not available from static quantum chemical calculations.

MD simulations have been instrumental in studying the behavior of deep eutectic solvents formed from mixtures of acetamide and lithium salts, including lithium nitrate (LiNO₃). researchgate.netaip.org These simulations investigate the collective motions and structural relaxation of molecules within the molten state.

Research shows that the dynamics of acetamide molecules are significantly influenced by the identity of the anion in the salt. researchgate.net In acetamide-LiNO₃ melts, the diffusion of acetamide is slower compared to melts containing perchlorate (B79767) (ClO₄⁻) ions. researchgate.net This is attributed to the nitrate ion's ability to form strong hydrogen bonds, which leads to a longer residence time for acetamide molecules in a given local environment. researchgate.netaip.org

The motion of acetamide in these melts is often modeled using a jump diffusion mechanism, which describes the process of continuous breaking and reforming of hydrogen bonds. researchgate.netaip.org The relaxation processes in these systems are complex, often described by a stretched exponential function of the wavevector-dependent acetamide self-dynamic structure factor. researchgate.net This indicates temporal heterogeneity in the melt, where different regions of the liquid relax at different rates, a common feature of glassy and complex liquids.

| Property | Acetamide-LiNO₃ System | Acetamide-LiClO₄ System | Reference |

|---|---|---|---|

| Acetamide Diffusion | Slower | Faster | researchgate.net |

| Acetamide Residence Time | Longer | Shorter | researchgate.netaip.org |

| Hydrogen Bond Breaking Ability of Anion | Lower | Higher | researchgate.netaip.org |

Hydrogen Bond Dynamics and Lifetimes in Deep Eutectic Solvents

Deep eutectic solvents (DESs) composed of acetamide and various nitrate salts, such as lithium nitrate, have been a focal point of computational studies. These investigations have revealed intricate details about the hydrogen bond network that governs the unique properties of these systems.

The nature of the anion in the nitrate salt significantly influences the hydrogen bond dynamics. For instance, studies comparing lithium nitrate with lithium perchlorate in acetamide-based DESs have shown that perchlorate ions have a greater ability to break hydrogen bonds than nitrate ions. researchgate.netaip.org This is reflected in the shorter residence time of acetamide molecules in the presence of perchlorate. researchgate.netaip.org All-atom molecular dynamics simulations have further dissected the orientational jumps of acetamide molecules, categorizing them into acetamide-acetamide and acetamide-ion interactions, and have found that these jump characteristics are considerably dependent on the anion's identity. researchgate.net

The introduction of water into these systems has also been explored computationally. It has been found that increasing water concentration leads to an increase in the number of hydrogen bonds; however, their lifetimes decrease substantially. researchgate.net This suggests a significant alteration of the hydrogen bond network dynamics with the addition of a co-solvent.

A summary of findings from computational studies on hydrogen bond dynamics is presented below:

| System | Key Findings |

| Acetamide-Lithium Nitrate DES | Acetamide molecules exhibit transient subdiffusive motion due to the formation of a hydrogen-bonded cage. The motion of acetamide molecules is modeled using a jump diffusion mechanism, indicating continuous breaking and reforming of hydrogen bonds. researchgate.netresearchgate.netaip.org |

| Acetamide-Lithium Perchlorate DES | Perchlorate ions show a higher hydrogen bond breaking ability compared to nitrate ions, leading to a shorter residence time for acetamide molecules. researchgate.netaip.org |

| Hydrated Acetamide-Lithium Complexes | Increasing water concentration increases the number of hydrogen bonds but significantly decreases their lifetimes. The lifetimes of acetamide-lithium complexes are also diminished with increasing water concentration. researchgate.net A power-law scaling relationship exists between lifetimes and diffusion constants. researchgate.net |

Solvation and Transport of Ions in Acetamide-Electrolyte Systems

The solvation and transport of ions in acetamide-based electrolytes are critical for their application in electrochemical devices. Computational studies have provided valuable insights into the molecular mechanisms governing these processes.

In DESs, the mobility of ions is often hindered by high viscosity. arxiv.orgacs.orgacs.org MD simulations have revealed that the transport mechanism of acetamide in these systems involves both long-range jump diffusion and localized diffusion within a restricted volume. arxiv.orgacs.orgacs.org The long-range diffusion of acetamide is significantly slower in a DES compared to molten acetamide. arxiv.orgacs.org This restricted mobility is largely due to the formation of hydrogen bond-mediated complexes between the ionic species of the salt and the acetamide molecules. arxiv.orgacs.orgacs.org This complexation is also credited with inhibiting crystallization and thus causing the depression of the freezing point. arxiv.orgacs.org

The interaction between lithium ions and acetamide has been a subject of particular interest. The polar groups of the acetamide molecule (C=O and NH2) interact with the Li+ cations and the anions of the salt. researchgate.net The oxygen atom of the carbonyl group, having a larger electronegativity, tends to have a stronger interaction with the Li+ ion. researchgate.net These interactions lead to the formation of solvation shells around the ions, which in turn dictates their transport properties.

The following table summarizes key findings on ion solvation and transport:

| System | Key Findings |

| Acetamide-Lithium Perchlorate DES | The nanoscopic diffusion mechanism of acetamide involves both long-range jump diffusion and localized diffusion. arxiv.orgacs.org Long-range diffusion is slower in the DES due to the formation of hydrogen bond-mediated complexes between ions and acetamide molecules, which contributes to the higher viscosity. arxiv.orgacs.orgacs.org |

| LiTFSI-Acetamide Molten Salt | The polar C=O and NH2 groups of acetamide interact with Li+ cations and TFSI- anions. The stronger interaction occurs between the carbonyl oxygen and the Li+ ion. researchgate.net |

Quantum Chemical Methods for Complex Formation and Stability

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the formation, stability, and electronic structure of complexes involving acetamide and nitrate. These calculations provide detailed information about molecular geometries, bond energies, and charge distributions that are not easily accessible through experimental techniques alone.

DFT calculations have also been employed to understand the reaction pathways in the electrosynthesis of acetamide from CO2 and nitrite (B80452). These calculations suggested that acetaldehyde (B116499) and hydroxylamine (B1172632) are key intermediates that undergo a nucleophilic addition to form acetaldoxime (B92144), which then converts to acetamide. researchgate.net Furthermore, quantum chemical calculations have been used to study the coordination of nickel ions with acetamide, showing that the nickel ion forms a coordination bond with the oxygen of the non-protonated acetamide molecule. enu.kz

Mechanistic Insights from Computational Studies

Computational studies have been instrumental in providing mechanistic insights into various processes involving acetamide-nitrate systems. By mapping out reaction pathways and identifying transition states, these studies can elucidate the underlying mechanisms of chemical transformations.

For example, in the context of the electrosynthesis of acetamide, DFT calculations have provided a detailed reaction pathway. researchgate.net These calculations have helped to understand how acetaldehyde and hydroxylamine react to form acetamide over a copper catalyst. researchgate.net The study also highlighted the role of the local alkaline environment and the electric field in the subsequent hydrolysis to yield acetamide. researchgate.net

Computational studies have also shed light on the gas-phase decomposition of related compounds like N-diacetamides. mdpi.com While not directly acetamide-nitrate, these studies demonstrate the power of computational methods in exploring reaction mechanisms, such as those involving six-membered ring transition states. mdpi.com Such insights are transferable to understanding the stability and reactivity of acetamide in different chemical environments.

Reactivity and Reaction Mechanisms Involving Acetamide and Nitrate

C-N Coupling Pathways in Electrocatalytic Systems

The electrochemical co-reduction of carbon oxides (CO₂ or CO) and nitrogen-containing species derived from nitrate (B79036) offers a sustainable pathway for synthesizing valuable chemicals, including acetamide (B32628). nih.govescholarship.org This process, known as C-N coupling, circumvents the high energy demands of traditional synthesis methods by using electricity to drive the reaction under ambient conditions. nih.gov The formation of acetamide is a complex, multi-step reaction that competes with other reduction pathways, such as the hydrogen evolution reaction (HER) and the individual reduction of the carbon and nitrogen sources. nih.gov

A key pathway in the electrosynthesis of acetamide from CO₂ and nitrate/nitrite (B80452) involves the formation of acetaldoxime (B92144) (CH₃CHNOH) and acetonitrile (B52724) (CH₃CN) as crucial intermediates. researchgate.netnih.gov Research using copper-based catalysts, often in a gas diffusion electrode setup, has elucidated this mechanism. researchgate.net

The process begins with the parallel reduction of the carbon and nitrogen sources:

Carbon Source Reduction : CO₂ is reduced to intermediates like acetaldehyde (B116499) (CH₃CHO). researchgate.net Density Functional Theory (DFT) calculations support the energetic feasibility of the pathway from CO₂ to acetaldehyde. researchgate.net

Nitrogen Source Reduction : Nitrate (NO₃⁻) or nitrite (NO₂⁻) is reduced to species such as hydroxylamine (B1172632) (NH₂OH). researchgate.netacs.org

The pivotal C-N bond is formed when these intermediates react. Acetaldehyde and hydroxylamine undergo a nucleophilic addition reaction to produce acetaldoxime. researchgate.netnih.gov Following its formation, acetaldoxime is dehydrated to acetonitrile, which is subsequently hydrolyzed under the local alkaline conditions often present at the electrode surface to yield the final product, acetamide. researchgate.netnih.gov This mechanism has been supported by operando spectroelectrochemical characterizations. researchgate.net The reaction sequence can be summarized as:

CH₃CHO + NH₂OH → CH₃CHNOH + H₂O CH₃CHNOH → CH₃CN + H₂O CH₃CN + H₂O → CH₃CONH₂

Studies have shown that this pathway is not unique to acetamide and can be extended to the formation of other amides, such as phenylacetamide. researchgate.net The efficiency and selectivity towards acetamide are highly dependent on the catalyst and reaction conditions, which must favor the coupling of intermediates over their further reduction to products like ethanol (B145695) or ammonia (B1221849). acs.org For example, on copper nanoclusters anchored on boron nitride (Cu NCs/BN), the coreduction of CO and nitrate has been shown to achieve an industrial-level current density for acetamide synthesis. acs.org

The cornerstone of C-N bond formation in the electrocatalytic synthesis of acetamide is a nucleophilic addition reaction. researchgate.net In this step, a nitrogen-based nucleophile, generated from the reduction of nitrate, attacks an electrophilic carbon center derived from the reduction of CO₂. acs.org

Detailed mechanistic studies, including DFT calculations, have identified hydroxylamine (NH₂OH) as a key nitrogen-containing nucleophile and acetaldehyde (CH₃CHO) as the corresponding carbon-based electrophile. researchgate.netnih.gov The reaction proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of acetaldehyde. This leads to the formation of an unstable hemiaminal-like intermediate which then dehydrates to form the more stable C=N bond of acetaldoxime. researchgate.netacs.org

The favorability of this coupling reaction is a critical factor. DFT calculations have shown that the energy barrier for the coupling of acetaldehyde with hydroxylamine to form acetaldoxime is lower than the barrier for the further reduction of acetaldehyde to acetate (B1210297), especially when nitrogen species are present. researchgate.net This energetic preference is crucial for directing the reaction pathway towards amide synthesis rather than other C₂ products. researchgate.net While ammonia is the final product of full nitrate reduction, evidence suggests that partially reduced intermediates like hydroxylamine are the active participants in the C-N coupling step for acetamide formation, distinguishing this pathway from those where ammonia is the direct nitrogen source for coupling. dicp.ac.cn

Coordination Chemistry with Metal Nitrates

Acetamide is an effective ligand in coordination chemistry, readily forming stable complexes with a variety of metal ions, including transition metals and actinides, often in the presence of nitrate anions. In these complexes, acetamide typically acts as a neutral monodentate ligand, coordinating to the metal center through the oxygen atom of its carbonyl group. epa.govjcsp.org.pk The nitrate ions can either be directly coordinated to the metal as mono- or bidentate ligands or exist as counter-ions to balance the charge of the cationic complex. iucr.orghbni.ac.in

A range of metal-acetamide-nitrate complexes have been synthesized and characterized, primarily through single-crystal X-ray diffraction. For instance, the compounds Cd(NO₃)₂·6(CH₃CONH₂)·2H₂O and Zn(NO₃)₂·6(CH₃CONH₂)·2H₂O were synthesized and found to be isostructural. researchgate.net In these complexes, six acetamide molecules and two water molecules are part of the crystal structure along with the cadmium(II) or zinc(II) cation and nitrate anions. researchgate.net

In actinide chemistry, acetamide forms complexes with the uranyl ion (UO₂²⁺). Studies using electrospray ionization mass spectrometry have identified complexes where multiple acetamide ligands coordinate to the uranyl center. acs.org A crystalline complex with the formula (UO₂)(adam)₂(NO₃)₂·2(adam) (where adam = N-(1-adamantyl)acetamide) has been characterized, revealing an 8-coordinate uranyl center bound to two chelating nitrate groups and two acetamide-derivative ligands through their carbonyl oxygen atoms. epa.gov A similar complex was formed with the plutonyl(VI) cation. epa.gov

The structural details of these complexes are often determined with high precision, as shown in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Ref |

| Cd(NO₃)₂·6(CH₃CONH₂)·2H₂O | Triclinic | P1 | 7.349(4) | 9.288(4) | 10.878(7) | 679.7(5) | researchgate.net |

| Zn(NO₃)₂·6(CH₃CONH₂)·2H₂O | Triclinic | P1 | 7.259(5) | 9.289(4) | 10.781(7) | 665.0(5) | researchgate.net |

| Ag(C₂₄H₄₆N₆O₂)₂ | Monoclinic | P2₁/c | 9.773(2) | 13.010(3) | 12.898(3) | 1621.1(6) | iucr.org |

Note: The formula for the Ag complex is simplified; C₂₄H₄₆N₆O₂ represents the full macrocyclic ligand with acetamide substituents.

In both transition metal and actinide complexes, acetamide serves as a classic example of a neutral O-donor ligand. Its primary role is to occupy coordination sites around the metal center, influencing the resulting geometry and stability of the complex. jcsp.org.pk The coordination typically occurs through the lone pair of electrons on the carbonyl oxygen, which is a stronger Lewis base than the nitrogen atom. epa.gov

For transition metals, acetamide participates in forming various coordination geometries. In complexes like [Co(EBA)₂(NO₃)₂·2H₂O] (where EBA is ethylene-bis(acetamide)), the metal center adopts an octahedral geometry with the ligands coordinating through their amide oxygen atoms. jcsp.org.pk In a silver(II) macrocyclic complex, the nitrate anions were found to be only weakly bound in the axial positions of a square-planar geometry defined by the macrocycle's nitrogen atoms, with the acetamide groups on the ligand remaining uncoordinated to the metal. iucr.org

In actinide chemistry, acetamide's role is significant in the context of nuclear fuel reprocessing and waste management, where ligand complexation affects ion separation. acs.orgresearchgate.net Acetamide and its derivatives can form various complexes with uranyl(VI) and plutonyl(VI) nitrates. epa.govacs.org For example, in (UO₂)(adam)₂(NO₃)₂·2(adam), the acetamide derivative directly coordinates to the uranyl ion, while additional non-coordinating molecules are present in the crystal lattice, participating in a hydrogen-bonding network. epa.gov This demonstrates that acetamide can play a dual role: directly participating in the primary coordination sphere and stabilizing the extended crystal structure through secondary interactions like hydrogen bonds.

Transamidation Reactions Catalyzed by Cerium Oxide Using Nitrate Precursors

Transamidation, the reaction of an amide with an amine to form a new amide, is a fundamental transformation in organic synthesis. Cerium oxide (CeO₂) has emerged as a highly effective and reusable heterogeneous catalyst for this reaction under solvent-free conditions. researchgate.netrsc.org The properties and catalytic activity of CeO₂, in turn, are significantly influenced by the synthesis method and the specific cerium precursor used, with nitrate-based precursors being common choices. ingentaconnect.comresearchgate.netfrontiersin.org

Research has demonstrated that CeO₂ shows high catalytic activity for the transamidation of various amides, including acetamide, with amines like n-octylamine. ingentaconnect.comresearchgate.net The mechanism is believed to involve the cooperation of Lewis acid sites (Ce⁴⁺ cations) and adjacent basic sites on the ceria surface, which activate both the amide and the amine nucleophile. researchgate.netoup.comresearchgate.net

The choice of the cerium salt precursor for synthesizing the CeO₂ catalyst is critical. Various precursors, including cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and ceric ammonium (B1175870) nitrate ((NH₄)₂Ce(NO₃)₆), are frequently used in hydrothermal or microwave-assisted synthesis methods to produce CeO₂ nanoparticles. ingentaconnect.comresearchgate.netfrontiersin.org Studies comparing CeO₂ derived from different precursors have shown that the anion of the precursor salt (e.g., NO₃⁻ vs. Cl⁻) can direct the morphology, crystal structure, and surface area of the final oxide, which directly impacts its catalytic performance. frontiersin.orgresearchgate.netfrontiersin.org

For instance, hydrothermal synthesis using Ce(NO₃)₃·6H₂O as a precursor tends to produce CeO₂ nanocubes, whereas using CeCl₃·7H₂O often results in nanorods. frontiersin.orgfrontiersin.org These different morphologies exhibit distinct catalytic activities. In one study on the transamidation of acetamide, CeO₂ with a rod-like structure was found to yield the highest conversion. frontiersin.org This highlights the crucial role of the nitrate precursor in tailoring the physical and chemical properties of the CeO₂ catalyst for optimized performance in transamidation reactions.

| Cerium Precursor | Synthesis Method | Resulting CeO₂ Morphology/Properties | Application | Ref |

| Ce(NO₃)₃·6H₂O | Hydrothermal | Nanocubes (approx. 8–30 nm) | Catalysis | frontiersin.org |

| (NH₄)₂Ce(NO₃)₆ | Microwave-assisted | Cubic-shaped particles (approx. 3 nm) | Catalysis | frontiersin.org |

| Ce(NO₃)₃·6H₂O | Hydrothermal | Rod-like particles (5-11 nm diameter) | Soot Combustion | frontiersin.org |

| Ce(NO₃)₃·6H₂O | Hydrothermal | Mesoporous nanoparticles | Transamidation | ingentaconnect.comresearchgate.net |

Electrochemical Reduction of Uranium Species in Acetamide-Containing Ionic Media

The electrochemical behavior of uranium species, particularly the uranyl(VI) ion (UO₂²⁺), has been a subject of investigation in various non-aqueous media, including acetamide-based ionic liquids and deep eutectic solvents. These media are of interest for processes such as nuclear fuel reprocessing and waste treatment due to their unique solvent properties and wide electrochemical windows.

Research into the electrochemical reduction of hexavalent uranium in an acetamide-potassium thiocyanate (B1210189) (KSCN) eutectic melt at 400 K has revealed a complex, multi-step reduction process. akjournals.com Transient electrochemical techniques, such as cyclic voltammetry, indicated a two-step reduction of the UO₂²⁺ ion. akjournals.com This is in contrast to its behavior in other ionic liquids like ethylammonium (B1618946) nitrate, where only a single reduction step is observed. akjournals.com The reduction of tetravalent uranium to trivalent uranium, however, appears to proceed in a single step in both media. akjournals.com

Despite the clear indications from transient methods, controlled-potential electrolysis in these acetamide-based systems presents challenges. Side reactions involving the reduced uranium species and the solvent can interfere with the expected mechanism, complicating the process of isolating the final reduction product. akjournals.com

The general electrochemical transitions of uranium are crucial for developing applications like all-uranium redox flow batteries. researchgate.net Studies on uranyl nitrate in other ionic liquids, such as 1-butyl-3-methylimidazolium chloride (bmimCl), show a distinct reduction wave for U(VI). For instance, in bmimCl, the onset of reduction current for uranyl nitrate occurs at approximately -0.5 V with a peak at -0.7 V (versus a Palladium quasi-reference electrode). researchgate.net In a 1.1 M TBP/bmimPF₆ medium, a surge in reduction current is seen at -0.76 V, attributed to the reduction of U(VI). researchgate.net These values, while not in a pure acetamide-nitrate medium, provide a reference for the reduction potentials of uranium in related ionic liquid systems.

The complexity of the reaction mechanisms is often influenced by kinetic phenomena, which can be difficult to fully elucidate. akjournals.com Further research is necessary to fully understand and control the electrochemical reduction of uranium in acetamide-nitrate media for practical applications.

Influence of Nitrate Anions on Hydrogen Bonding and Molecular Motion

The presence of nitrate anions in acetamide-based deep eutectic solvents (DES) significantly influences the hydrogen bonding network and the molecular dynamics of the system. These effects are primarily due to the ability of the nitrate anion to act as a hydrogen bond acceptor, thereby disrupting the inherent hydrogen bond structure of molten acetamide. researchgate.netaip.org

Molecular dynamics simulations and quasi-elastic neutron scattering (QENS) experiments on DES formed from acetamide and lithium nitrate (LiNO₃) have provided detailed insights into these interactions. researchgate.netresearchgate.net In a typical acetamide-LiNO₃ DES (e.g., 78:22 molar ratio), the depression of the freezing point is attributed to the hydrogen bond breaking ability of the nitrate anion. researchgate.netaip.org

The nitrate anion's influence is evident when compared to other anions like perchlorate (B79767) (ClO₄⁻) and bromide (Br⁻). Studies show that the diffusion of acetamide is slower in the presence of LiNO₃ compared to LiClO₄. researchgate.net This suggests that perchlorate ions have a greater ability to break hydrogen bonds than nitrate ions, leading to a shorter residence time for acetamide molecules in the perchlorate-containing system. researchgate.netaip.org

The dynamics of acetamide molecules in these DES can be described by a jump diffusion mechanism, which represents the continuous breaking and reforming of hydrogen bonds. researchgate.netaip.org The characteristics of these orientational jumps are dependent on the specific anion present.

Key research findings on the influence of nitrate anions include:

Reduced Frequency of Large Angle Jumps: All-atom molecular dynamics simulations show that large-angle orientational jumps of acetamide molecules are less frequent in the presence of nitrate anions compared to bromide or perchlorate anions. acs.org

Energy Barrier for Jumps: The estimated energy barrier for the orientation jumps of acetamide molecules that are hydrogen-bonded to anions is significantly different depending on the anion. The barrier is higher for nitrate compared to perchlorate, indicating a stronger interaction or a different type of structural arrangement. acs.org

Hydrogen Bond Network Disruption: The presence of electrolytes like LiNO₃ leads to a collapse in the amide hydrogen bonding network of acetamide, which is observable through radial distribution functions. acs.org

Viscosity and Molecular Motion: The viscosity of the DES is highly dependent on the anion. The relative radial and angular displacements of acetamide molecules during jumps follow a reverse trend with viscosity. acs.org

Table 1: Comparison of Anion Influence on Acetamide Dynamics in Deep Eutectic Solvents

| Parameter | Acetamide-LiNO₃ | Acetamide-LiClO₄ | Acetamide-LiBr | Source |

|---|---|---|---|---|

| Acetamide Diffusion | Slower | Faster | - | researchgate.net |

| H-bond Breaking Ability | Moderate | Higher | - | researchgate.netaip.org |

| Large Angle Jumps | Less Frequent | More Frequent | More Frequent | acs.org |

| Jump Energy Barrier (Anion-H-bonded Acetamide) | Higher (~1 k_BT) | Lower (~0.5 k_BT) | - | acs.org |

| Relative Displacement During Jumps | Intermediate | Highest | Lowest | acs.org |

These findings demonstrate that the nitrate anion plays a crucial role in modulating the microscopic structure and dynamics of acetamide-based ionic media. By participating in and altering the hydrogen-bonded network, nitrate ions directly affect properties like viscosity, diffusion, and the reorientational motion of acetamide molecules. researchgate.netacs.org

Advanced Applications in Materials Science and Catalysis

Deep Eutectic Solvents (DES) Based on Acetamide (B32628) and Nitrate (B79036) Salts

Deep eutectic solvents (DESs) are a class of ionic fluids that are typically a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). nih.gov Mixtures of acetamide (a hydrogen bond donor) with various nitrate salts (hydrogen bond acceptors) can form DESs, which are liquids near room temperature despite their individual components being solids. aip.orgresearchgate.net These solvents possess desirable properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, making them a focus of research. nih.govaip.org

The molecular dynamics of DESs formed from acetamide and lithium nitrate have been investigated to understand their behavior as they transition from a liquid to a glassy state. aip.org A detailed study using dielectric relaxation spectroscopy over a wide frequency and temperature range (173 K to 373 K) has provided insights into the conductivity and relaxation processes in these systems. aip.orgnih.gov

In the acetamide-lithium nitrate DES (specifically 0.78CH₃CONH₂ + 0.22LiNO₃), the analysis revealed two secondary relaxation processes occurring below the glass transition temperature. aip.orgnih.gov These findings are crucial for understanding the nature of ion translation and the orientation of dipoles within the material. nih.govsigmaaldrich.com The study of AC conductivity scaling behavior, using models like the Summerfield approach, helps to establish the time-temperature superposition principle, which is fundamental to elucidating the conductivity relaxation and glass transition phenomena in these ionic conductors. nih.gov

| Property | Description | Significance |

| Glass Transition | The process where a supercooled liquid transitions into a glassy state. aip.org | Understanding this phenomenon is key to defining the operational temperature range of the DES. |

| Conductivity Relaxation | The frequency-dependent response of ionic conductivity, linked to the movement of ions. aip.org | Provides insight into the mechanisms of charge transport within the solvent. |

| Secondary Relaxations | Localized molecular motions that occur below the main glass transition temperature. nih.gov | Offers a deeper understanding of ion-dipole interactions and localized dynamics. aip.org |

| AC Conductivity Scaling | A method to analyze the relationship between conductivity and frequency at different temperatures. nih.gov | Establishes the time-temperature superposition principle, unifying the material's dynamic behavior. nih.gov |

This table summarizes key dynamic properties studied in Acetamide-Lithium Nitrate DES.

The study of viscoelastic and ultrasonic properties provides information about the structural and chemical relaxation processes within a material. For a molten mixture of acetamide and calcium nitrate (with an acetamide mole fraction of 0.7644), both ultrasonic and viscoelastic relaxation spectra have been determined. rsc.org

The research indicated that the viscoelastic relaxation spectrum exhibited retardation phenomena, which suggests complex structural rearrangements under stress. rsc.org Interestingly, the ultrasonic spectrum was attributed to a chemical equilibrium, indicating that the absorption of sound energy is linked to a reversible chemical process within the melt rather than a purely structural phenomenon. rsc.org This distinction is critical for understanding the dynamic behavior and stability of these molten systems.

At the molecular level, acetamide-based DESs are not uniform. The presence of electrolytes like lithium nitrate induces significant changes in the local structure of the acetamide. ias.ac.in Molecular dynamics simulations and experimental data have revealed the existence of spatial heterogeneity within the DES matrix. ias.ac.indntb.gov.ua

Radial distribution functions (RDFs) calculated from simulations show that the addition of an electrolyte alters the hydrogen-bonding network of the amide. ias.ac.in Specifically, in acetamide-lithrate DES, there is a collapse in the amide's hydrogen-bonding network compared to pure molten acetamide. ias.ac.in This structural change is a result of interactions between the ions (e.g., Li⁺ and NO₃⁻) and the acetamide molecules, leading to the formation of ion-HBD complexes. researchgate.netnih.gov This complexation is responsible for the depression of the freezing point and also restricts the long-range movement of acetamide molecules, contributing to the higher viscosity of the DES compared to the pure components. nih.gov This microscopic heterogeneity, where different local environments coexist, is a key characteristic influencing the bulk properties of the solvent. dntb.gov.uaresearchgate.net

Acetamide-Nitrate Compounds as Precursors for Advanced Materials

Beyond their role as solvents, coordination compounds of acetamide and metal nitrates serve as valuable precursors for synthesizing advanced materials with specific catalytic functionalities. The controlled decomposition of these precursors allows for the creation of materials with well-defined structures and high purity.

Coordination compounds of cobalt(II) nitrate with acetamide have been utilized as precursors for the synthesis of catalytically active tricobalt tetraoxide (Co₃O₄). genescells.ru Tricobalt tetraoxide is an important material used in various applications, including as an additive for electronic materials like varistors and as a raw material for lithium-ion battery cathodes. google.com

The synthesis process involves the use of a water-soluble divalent cobalt compound, such as cobalt nitrate. google.comtci-thaijo.org By using an acetamide-cobalt nitrate precursor, it is possible to produce high-purity Co₃O₄ particles with a uniform shape and narrow particle size distribution, avoiding the high-energy finishing and grinding steps often required in traditional high-temperature solid-state reactions. genescells.rugoogle.com

A significant area of modern catalysis is the development of catalysts for C-N coupling reactions, which are crucial for synthesizing valuable chemicals. Recent research has focused on the electrochemical synthesis of acetamide by co-reducing carbon monoxide (CO) and nitrate (NO₃⁻). acs.orgnih.gov

This process utilizes atomic-scale catalysts, such as single copper atoms or copper nanoclusters dispersed on boron nitride (Cu/BN) nanosheets. acs.orgnih.gov The catalyst's structure at the atomic level plays a critical role in its activity and selectivity. Experimental and theoretical analyses have shown that the strong electronic interaction between the copper nanoclusters and the boron nitride support activates both CO and nitrate. acs.orgnih.gov This activation facilitates the formation of key intermediates, which then proceed through a C-N coupling pathway to form acetamide. acs.org This approach represents a promising strategy for converting simple, abundant molecules into high-value chemicals through electrochemical processes. acs.orgnih.gov

| Catalyst System | Reactants | Product | Key Finding |

| Cu nanocluster-anchored Boron Nitride (Cu NCs/BN) | Carbon Monoxide (CO), Nitrate (NO₃⁻) | Acetamide | Achieves industrial-level current density for the C-N coupling reaction. acs.orgnih.gov |

| Copper Nanoparticles | Carbon Dioxide (CO₂), Nitrite (B80452) (NO₂⁻) | Acetamide | Demonstrates successful electrochemical conversion to acetamide under alkaline conditions. researchgate.netresearchgate.net |

This table highlights recent advancements in using atomic structure catalysts for acetamide synthesis via C-N coupling.

Role in Energetic Ionic Liquid Propellants

Energetic ionic liquids (EILs) represent a promising class of materials for advanced propulsion systems, offering advantages over traditional propellants like hydrazine, such as lower vapor pressure, increased safety, and higher performance. EILs are ionic salts that are liquid at or near room temperature and possess a significant amount of stored chemical energy. The performance of an EIL is largely determined by its cationic and anionic components.

While specific research on "Acetamide, nitrate" as a standalone EIL is not extensively documented in publicly available literature, the constituent parts of the compound, acetamide and nitrate, are relevant to the field. The nitrate ion (NO₃⁻) is a common oxidizer component in many energetic materials, including some EILs. The cation, in this case, would be protonated acetamide.

The potential benefits of an acetamide-based cation in an EIL could include:

High Nitrogen Content: Acetamide (CH₃CONH₂) contributes nitrogen, which upon combustion, can form stable N₂ gas, releasing a significant amount of energy and increasing the specific impulse of the propellant.

Hydrogen Bonding: The amide group in acetamide allows for extensive hydrogen bonding, which can influence the physical properties of the ionic liquid, such as viscosity and thermal stability. These are critical parameters for the practical application of a propellant.

The development of EILs often involves pairing a fuel-rich cation with an oxidizer-rich anion. In this context, the conceptual pairing of an acetamide-derived cation with a nitrate anion aligns with the fundamental principles of EIL design. Further research would be needed to synthesize and characterize acetamide nitrate as an EIL to determine its specific performance characteristics, such as density, viscosity, thermal stability, and specific impulse, and to compare it with existing EILs.

Interfacial Stability in Lithium Metal Batteries Through Acetamide and Lithium Nitrate Additives

The development of high-energy-density lithium metal batteries (LMBs) is hindered by the formation of lithium dendrites on the anode surface during cycling. These dendrites can lead to short circuits and thermal runaway, posing significant safety risks. A key strategy to address this challenge is the engineering of a stable solid electrolyte interphase (SEI) on the lithium metal anode.

Recent research has demonstrated the effectiveness of using a multifunctional acetamide additive, specifically N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MTA), in combination with lithium nitrate (LiNO₃) to enhance the interfacial stability in LMBs, particularly those with low-concentration electrolytes (LCEs). acs.orgnih.govacs.org LCEs are desirable for reducing cost and viscosity, but they often exacerbate the problem of dendrite growth.

The synergistic effect of acetamide and lithium nitrate additives addresses several critical issues at the electrode-electrolyte interface:

Formation of a Robust SEI: The combination of MTA and LiNO₃ promotes the formation of a stable and inorganic-rich SEI on the lithium metal anode. acs.org This SEI is composed of species such as lithium fluoride (B91410) (LiF), lithium nitride (Li₃N), and lithium nitrogen oxides (LiNₓOᵧ). acs.org This inorganic-rich nature of the SEI enhances its mechanical strength and ionic conductivity, effectively suppressing the growth of lithium dendrites.

Cathode Protection: The benefits of these additives extend to the cathode as well. The MTA additive contributes to the formation of a stable cathode-electrolyte interphase (CEI) on high-nickel cathode materials (e.g., NMC811). acs.org This protective layer mitigates structural degradation of the cathode during cycling, leading to improved long-term performance.

The introduction of MTA and LiNO₃ into LCEs has shown remarkable improvements in the electrochemical performance of Li||NMC811 batteries. For instance, batteries with these additives have demonstrated a capacity of 110 mAh g⁻¹ after 500 cycles at room temperature, a significant improvement over batteries without the additives, which failed much earlier. nih.govacs.org Furthermore, the rate capability and high-temperature performance (50 °C) of these batteries are also substantially enhanced. nih.govacs.org

The following table summarizes the key research findings on the impact of acetamide and lithium nitrate additives on lithium metal battery performance:

| Performance Metric | Without Additives | With MTA and LiNO₃ Additives | Reference |

| Cycling Stability (Room Temp) | Rapid failure | 110 mAh g⁻¹ after 500 cycles | nih.govacs.org |

| SEI Composition | Unstable, organic-rich | Stable, inorganic-rich (LiF, Li₃N, LiNₓOᵧ) | acs.org |

| Dendrite Growth | Prominent | Suppressed | nih.govacs.org |

| High-Temperature Performance (50°C) | Poor | Significantly improved | nih.govacs.org |

| Electrolyte Stability | Prone to degradation by H₂O and HF | Enhanced due to scavenging of H₂O and HF | acs.orgacs.org |

This strategy of using multifunctional acetamide additives in conjunction with lithium nitrate provides a cost-effective and highly effective approach to stabilizing the electrode-electrolyte interfaces in high-energy lithium metal batteries, paving the way for their practical application.

Q & A

Q. What methodologies quantify the detonation properties of guanidinium nitrate-acetamide mixtures?

- Methodological Answer : Conduct Cook-Off tests (Table 4-20) to measure thermal stability and open-pipe detonation tests (Table 4-21) to assess shock sensitivity. Use high-speed cameras and pressure sensors to record detonation velocities (>5,000 m/s) and critical diameters. Validate with computational models (e.g., CHEETAH) .

Q. How can acetamide-based deep eutectic solvents (DES) be optimized for electrochemical applications?

- Methodological Answer : Formulate DES using acetamide with nitrate salts (e.g., LiNO₃) at varying molar ratios. Characterize via conductivity measurements (e.g., impedance spectroscopy) and thermal analysis (TGA/DSC). Compare with traditional ionic liquids for viscosity and electrochemical stability windows (>3 V) .

Q. What experimental approaches evaluate the hydrolytic stability of acetamide in nitrate solutions under extreme conditions?

- Methodological Answer : Perform kinetic studies by varying pH (1–14) and temperature (25–100°C). Monitor hydrolysis products (acetic acid, ammonia) via HPLC or titration. Use Arrhenius plots to derive activation energies and predict degradation rates in industrial or environmental systems .

Data Contradictions and Resolution Strategies

- Contradiction : Guanidinium nitrate-acetamide mixtures show variable detonation thresholds (Table 4-22).

- Resolution : Standardize mixing protocols (e.g., solvent-free grinding vs. melt-casting) and validate with multiple detonation tests (e.g., gap-test vs. card-gap) to isolate formulation-dependent effects .

- Contradiction : Acetamide’s role in RDX synthesis yields conflicting results under varying ammonium nitrate concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.